molecular formula C44H28Cu2N8Na4O17S4 B13816646 Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate CAS No. 31765-95-4

Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate

Cat. No.: B13816646
CAS No.: 31765-95-4
M. Wt: 1288.1 g/mol
InChI Key: JSXUAQYYTSWSKK-UHFFFAOYSA-J
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Description

Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate is a complex organic compound that belongs to the class of phthalocyanine dyes. This compound is known for its vibrant color and is widely used in various industrial applications, including textiles, inks, and coatings. The presence of copper in its structure enhances its stability and color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves several steps, starting with the preparation of the phthalocyanine core. The phthalocyanine core is synthesized by reacting phthalic anhydride with urea and a metal salt, typically copper chloride, under high-temperature conditions. The resulting phthalocyanine is then sulfonated using sulfuric acid to introduce sulfonic acid groups at specific positions on the phthalocyanine ring.

The sulfonated phthalocyanine is then reacted with aniline derivatives under diazotization conditions to introduce the diazenyl groups. The final step involves neutralizing the sulfonic acid groups with sodium hydroxide to form the tetrasodium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically isolated by filtration, washed to remove impurities, and dried to obtain the pure tetrasodium salt.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and aniline groups.

    Reduction: Reduction reactions can occur at the diazenyl groups, leading to the formation of amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with altered color properties.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted phthalocyanine derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye and pigment in various applications. Its stability and vibrant color make it suitable for use in analytical chemistry as a staining agent.

Biology

In biological research, the compound is used as a fluorescent marker due to its strong absorption and emission properties. It is also used in the study of cellular processes and as a probe in fluorescence microscopy.

Medicine

Industry

In the industrial sector, the compound is widely used in the production of textiles, inks, and coatings

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb light and generate reactive oxygen species. The copper center plays a crucial role in this process by facilitating electron transfer reactions. The generated reactive oxygen species can then interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Copper phthalocyanine-3,4’,4’‘,4’‘’-tetrasulfonic acid tetrasodium salt
  • Copper phthalocyanine-3,4’,4’‘,4’‘’-tetrasulfonic acid
  • Copper phthalocyanine-3,4’,4’‘,4’‘’-tetrasulfonic acid tetraammonium salt

Uniqueness

The uniqueness of tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate lies in its specific structure, which imparts unique color properties and stability. The presence of multiple sulfonic acid groups enhances its solubility in water, making it suitable for various applications where water solubility is essential.

Properties

CAS No.

31765-95-4

Molecular Formula

C44H28Cu2N8Na4O17S4

Molecular Weight

1288.1 g/mol

IUPAC Name

tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate

InChI

InChI=1S/C44H32N8O17S4.2Cu.4Na/c53-37-21-29(11-13-35(37)47-49-41-39(72(64,65)66)15-23-7-9-27(19-33(23)43(41)55)45-25-3-1-5-31(17-25)70(58,59)60)51-52(57)30-12-14-36(38(54)22-30)48-50-42-40(73(67,68)69)16-24-8-10-28(20-34(24)44(42)56)46-26-4-2-6-32(18-26)71(61,62)63;;;;;;/h1-22,45-46,53-56H,(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69);;;;;;/q;;;4*+1/p-4

InChI Key

JSXUAQYYTSWSKK-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)N=[N+](C5=CC(=C(C=C5)N=NC6=C(C=C7C=CC(=CC7=C6O)NC8=CC(=CC=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Cu].[Cu]

Origin of Product

United States

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